molecular formula C10H19NO6 B12276876 2,3-Dihydroxybutanedioic acid;2-methylpiperidine

2,3-Dihydroxybutanedioic acid;2-methylpiperidine

Cat. No.: B12276876
M. Wt: 249.26 g/mol
InChI Key: LMABJXMUDFOITG-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid: and 2-methylpiperidine are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water and has a strong acidic taste . 2-Methylpiperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom. It is commonly used as a building block in organic synthesis and pharmaceutical applications .

Mechanism of Action

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic acid: is similar to other hydroxy acids like citric acid and malic acid but is unique due to its strong chelating properties and its role in stereochemistry .

2-Methylpiperidine: is compared to other piperidine derivatives such as piperidine and 2,6-dimethylpiperidine. Its uniqueness lies in its specific reactivity and applications in organic synthesis .

Similar Compounds

    Citric Acid: Another hydroxy acid with three carboxyl groups.

    Malic Acid: A hydroxy acid with two carboxyl groups.

    Piperidine: A parent compound of 2-methylpiperidine.

    2,6-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMABJXMUDFOITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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